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4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

NNMT inhibition Epigenetics Metabolic disease

Irreproducible NNMT inhibition often stems from using analogs with undefined selectivity. This compound solves that: a validated NNMT inhibitor (Ki=89 nM, ≥14-fold selective) with a unique tetrahydroquinoline core. • Ki = 89 nM against recombinant human NNMT • ≥14-fold selectivity over other methyltransferases • Distinct saturated tetrahydroquinoline scaffold for SAR studies Reliable identity and purity data support reproducible epigenetic and metabolic research.

Molecular Formula C20H24N2O
Molecular Weight 308.425
CAS No. 946362-73-8
Cat. No. B2926399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
CAS946362-73-8
Molecular FormulaC20H24N2O
Molecular Weight308.425
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
InChIInChI=1S/C20H24N2O/c1-15-5-8-17(9-6-15)20(23)21-12-11-16-7-10-19-18(14-16)4-3-13-22(19)2/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23)
InChIKeyAGAXTCCCZUHQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: Product Overview


4-Methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 946362-73-8, molecular formula C₂₀H₂₄N₂O, MW 308.42) is a synthetic small molecule that combines a tetrahydroquinoline core with a 4-methylbenzamide moiety connected via an ethyl linker [1]. It belongs to the class of benzamide derivatives and is recognized as a nicotinamide N-methyltransferase (NNMT) inhibitor, with a reported binding affinity (Ki) of 89 nM against recombinant human NNMT in a biochemical assay [1]. The compound is primarily investigated as a chemical probe for epigenetic and metabolic enzyme modulation, with potential relevance to oncology and metabolic disease research. Its structural features—specifically the saturated tetrahydroquinoline ring and the para-methylbenzamide substituent—differentiate it from more common quinoline-based analogs and may confer distinct steric and electronic properties that influence target engagement [1].

Why Close Analogues Cannot Substitute


Although numerous tetrahydroquinoline-containing benzamides exist in screening libraries, minor structural modifications—such as the position of the methyl group on the benzamide ring, the nature of the N-substituent on the tetrahydroquinoline, or the length of the ethyl spacer—can drastically alter target affinity, selectivity, and physicochemical properties [1]. For example, the 4-methyl substitution on the benzamide moiety is known to influence lipophilicity and steric fit within the NNMT active site, as revealed by structure-activity relationship (SAR) studies on analogs [2]. Therefore, substituting this compound with an apparently similar congener without quantifiable equivalence in the relevant assay risks selecting a molecule with substantially different potency and selectivity, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence


NNMT Inhibitory Potency

In a biochemical assay using recombinant human NNMT, 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibited a Ki value of 89 nM [1]. While direct head-to-head data against a specific comparator are not available in the same publication, class-level SAR analysis indicates that the 4-methylbenzamide substitution is critical for this level of activity; unsubstituted or differently substituted benzamide analogs within the tetrahydroquinoline series typically show significantly higher Ki values (micromolar range) [2]. This positions the target compound among the more potent NNMT inhibitors reported, providing a measurable advantage when selecting a probe for NNMT-dependent studies.

NNMT inhibition Epigenetics Metabolic disease

Selectivity Against Related Methyltransferases

BindingDB records indicate that the compound was also tested against DOT1L (histone-lysine N-methyltransferase) and BCDIN3D, with IC50 values of 1.3 μM and 40 μM, respectively [1][2]. This yields a selectivity window of approximately 14-fold over DOT1L and >400-fold over BCDIN3D relative to its NNMT Ki. While a direct comparator selectivity profile is not available, these data demonstrate that the compound is not a promiscuous methyltransferase inhibitor, which is a critical differentiator for chemical probe applications.

Selectivity Methyltransferase Chemical probe

Saturated Tetrahydroquinoline vs Quinoline Core

The target compound contains a 1,2,3,4-tetrahydroquinoline ring, which is partially saturated, in contrast to the fully aromatic quinoline scaffold found in many HDAC inhibitors (e.g., compounds 10a–10t in Elbadawi et al., 2022) [1]. This saturation increases sp³ character (Fsp³) and is expected to improve aqueous solubility and reduce planarity compared to quinoline analogs. While no direct solubility or permeability comparison data are available, the structural divergence provides a rationale for prioritizing this compound when seeking molecules with distinct physicochemical and ADME profiles.

Chemical structure Drug design Physicochemical properties

Optimal Use Cases


NNMT-Dependent Metabolic Pathway Dissection

The compound’s potent NNMT inhibition (Ki = 89 nM) [1] makes it suitable for studies investigating the role of NNMT in nicotinamide metabolism and its impact on cellular methylation potential. Its selectivity over other methyltransferases (≥14-fold) [1] supports its use as a chemical tool to deconvolute NNMT-specific effects in metabolic disease models.

Chemical Probe for Epigenetic Readers

Because NNMT activity influences the cellular methyl-donor pool, this compound can be employed to examine downstream effects on histone and DNA methylation. The observed selectivity profile [1] reduces the risk of confounding through direct inhibition of histone methyltransferases, facilitating clearer interpretation of epigenetic readouts.

Tetrahydroquinoline-Based Lead Optimization

The saturated tetrahydroquinoline core [4] offers a distinct physicochemical starting point compared to aromatic quinoline leads. Medicinal chemistry teams can leverage this structural feature to improve solubility and metabolic stability while maintaining the NNMT pharmacophore, as guided by the SAR trends noted in the literature [2].

Methyltransferase Selectivity Panel Screening

The compound’s known activity values against NNMT, DOT1L, and BCDIN3D [1][3] allow it to serve as a reference standard in broader methyltransferase selectivity panels. This enables benchmarking of new inhibitors and assessment of assay consistency across laboratories.

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